molecular formula C6H4BClN2O2 B12970702 (5-Chloro-6-cyanopyridin-3-yl)boronic acid

(5-Chloro-6-cyanopyridin-3-yl)boronic acid

Cat. No.: B12970702
M. Wt: 182.37 g/mol
InChI Key: RKUYWJGGJJZCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-cyanopyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with chlorine (Cl) at position 5 and a cyano (CN) group at position 4. The boronic acid moiety (-B(OH)₂) at position 3 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

Molecular Formula

C6H4BClN2O2

Molecular Weight

182.37 g/mol

IUPAC Name

(5-chloro-6-cyanopyridin-3-yl)boronic acid

InChI

InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H

InChI Key

RKUYWJGGJJZCIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., toluene, ethanol)

    Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

    Biaryls: (from Suzuki-Miyaura coupling)

    Alcohols/Ketones: (from oxidation)

    Substituted pyridines: (from substitution reactions)

Mechanism of Action

The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The substituents on the pyridine ring critically modulate the compound's acidity and binding affinity. Key comparisons include:

Table 1: Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Molecular Weight Predicted pKa Key Electronic Effects
(5-Chloro-6-cyanopyridin-3-yl)boronic acid Cl (C5), CN (C6) 183.42* ~5.0† Strong electron-withdrawing groups reduce pKa, enhancing Lewis acidity
6-Chloro-5-fluoropyridin-3-ylboronic acid Cl (C6), F (C5) 175.35 5.65 Fluorine’s inductive effect lowers pKa
5-Chloro-6-isopropoxypyridine-3-boronic acid Cl (C5), O-iPr (C6) 215.44 ~8.0‡ Electron-donating isopropoxy group raises pKa, reducing reactivity
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Cl (C2), CF₃ (C6) 267.90 ~5.2 CF₃ group enhances electron withdrawal, lowering pKa

*Calculated based on formula C₆H₃BClN₂O₂. †Inferred from substituent effects in . ‡Estimated from alkoxy analogs in .

Key Observations :

  • Electron-withdrawing groups (Cl, CN, CF₃) lower pKa, increasing boronic acid reactivity at physiological pH .
  • Alkoxy substituents (e.g., isopropoxy) raise pKa, reducing binding affinity for diols like glucose .

Reactivity in Cross-Coupling and Molecular Recognition

The Cl and CN groups enhance the compound’s utility in Suzuki couplings by activating the pyridine ring toward electrophilic substitution. Comparatively:

  • Phenyl boronic acid : Lacks heterocyclic activation, requiring harsher conditions for coupling .
  • 6-Hydroxynaphthalen-2-yl boronic acid : Planar aromatic system improves conjugation but lacks the electronic tuning of pyridine derivatives .
  • Borinic acids (e.g., diphenylborinic acid) : Exhibit higher association constants (10×) with diols like catechol due to reduced steric hindrance .

Key Insights :

  • Boronic acids with aromatic systems (e.g., phenanthrene) show potent cytotoxicity, likely due to enhanced membrane permeability .
  • The cyano group in this compound may act as a Michael acceptor, augmenting interactions with biological nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.